3-Chloro-4-isobutoxybenzotrifuoride
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Overview
Description
3-Chloro-4-isobutoxybenzotrifuoride is an organic compound with the molecular formula C11H12ClF3O. It is a derivative of benzotrifluoride, characterized by the presence of a chlorine atom, an isobutoxy group, and three fluorine atoms attached to the benzene ring. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-isobutoxybenzotrifluoride typically involves the reaction of 3-chloro-4-hydroxybenzotrifluoride with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-Chloro-4-hydroxybenzotrifluoride+Isobutyl bromideK2CO3,DMF,Reflux3-Chloro-4-isobutoxybenzotrifluoride
Industrial Production Methods
Industrial production methods for 3-Chloro-4-isobutoxybenzotrifluoride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors, continuous flow systems, and automated controls to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-isobutoxybenzotrifluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The isobutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of 4-isobutoxybenzotrifluoride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or acetonitrile.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of 3-amino-4-isobutoxybenzotrifluoride or 3-thio-4-isobutoxybenzotrifluoride.
Oxidation: Formation of 3-chloro-4-isobutoxybenzaldehyde or 3-chloro-4-isobutoxybenzoic acid.
Reduction: Formation of 4-isobutoxybenzotrifluoride.
Scientific Research Applications
3-Chloro-4-isobutoxybenzotrifluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-4-isobutoxybenzotrifluoride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorobenzotrifluoride
- 3-Chloro-4-methylbenzotrifluoride
- 3-Chloro-4-ethoxybenzotrifluoride
Uniqueness
3-Chloro-4-isobutoxybenzotrifluoride is unique due to the presence of the isobutoxy group, which imparts specific chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H12ClF3O |
---|---|
Molecular Weight |
252.66 g/mol |
IUPAC Name |
2-chloro-1-(2-methylpropoxy)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H12ClF3O/c1-7(2)6-16-10-4-3-8(5-9(10)12)11(13,14)15/h3-5,7H,6H2,1-2H3 |
InChI Key |
YBNSZELZBQFYPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
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